Dihexyl 4-methylphenyl phosphate is a chemical compound classified as an organophosphate ester. It is characterized by the presence of a phosphate group bonded to a 4-methylphenyl group and two hexyl groups. This compound is part of a larger family of phosphoric acid esters, which are widely used in various industrial applications due to their unique properties.
Dihexyl 4-methylphenyl phosphate can be synthesized through several methods, typically involving the reaction of 4-methylphenol with hexyl alcohols in the presence of a phosphoric acid derivative. This compound is often derived from commercial products that include various isomers and derivatives of cresyl phosphates, which are known for their applications as flame retardants and plasticizers.
Dihexyl 4-methylphenyl phosphate falls under the category of phosphate esters, specifically aryl phosphates. These compounds are known for their versatility in industrial applications, including as additives in plastics, lubricants, and flame retardants.
The synthesis of dihexyl 4-methylphenyl phosphate generally involves the following steps:
The molecular formula for dihexyl 4-methylphenyl phosphate is , indicating it contains two hexyl groups, one 4-methylphenyl group, and one phosphate group.
CCCCCCOP(=O)(Oc1ccc(C)cc1)OCCCCC
.Dihexyl 4-methylphenyl phosphate can undergo several chemical reactions typical for organophosphates:
The kinetics of these reactions often depend on factors such as pH, temperature, and the presence of catalysts or solvents. For example, hydrolysis rates can increase significantly in alkaline conditions.
The mechanism of action for dihexyl 4-methylphenyl phosphate primarily involves its role as a flame retardant and plasticizer:
The effectiveness as a flame retardant can be quantified through standard tests such as UL-94 vertical burning tests, where its performance is compared against other flame retardants.
Relevant data indicate that dihexyl 4-methylphenyl phosphate exhibits low volatility and moderate thermal stability, making it suitable for high-temperature applications.
Dihexyl 4-methylphenyl phosphate finds use in various scientific and industrial applications:
These applications highlight its importance in enhancing material performance while addressing safety concerns related to flammability.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7